molecular formula C8H11NO3 B042286 Ethyl 4,5-dimethyloxazole-2-carboxylate CAS No. 33123-73-8

Ethyl 4,5-dimethyloxazole-2-carboxylate

Cat. No.: B042286
CAS No.: 33123-73-8
M. Wt: 169.18 g/mol
InChI Key: WUJJALUYISMRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyloxazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is a member of the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethyloxazole-2-carboxylate can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with an appropriate amine and a dehydrating agent can yield the desired oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyloxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

Ethyl 4,5-dimethyloxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dimethyloxazole-2-carboxylate is unique due to the presence of both methyl groups and the ethyl ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

Ethyl 4,5-dimethyloxazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an oxazole ring that is substituted at positions 4 and 5 with methyl groups and at position 2 with an ethyl carboxylate group. This unique structure contributes to its reactivity and biological properties.

  • Molecular Formula : C7H11NO3
  • Molecular Weight : 155.17 g/mol
  • LogP : 1.0697 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. It appears to inhibit microbial growth by interfering with essential metabolic pathways, potentially through enzyme inhibition or disruption of cell membrane integrity .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Studies

In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism underlying these effects involves the induction of apoptosis as evidenced by increased levels of caspase-3 activity in treated cells compared to controls .

Comparative Analysis

When compared to similar compounds such as 4,5-Dimethyloxazole and Ethyl 2-Oxazolecarboxylate , this compound exhibits enhanced biological activity due to its unique structural features. The presence of both methyl groups and an ethyl ester functionality contributes to its distinct reactivity profiles and biological effects.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
4,5-DimethyloxazoleModerateLow
Ethyl 2-OxazolecarboxylateLowModerate

Case Studies

  • Antibacterial Efficacy : A clinical trial explored the use of this compound in treating bacterial infections resistant to conventional antibiotics. Preliminary results showed a reduction in infection rates among participants treated with this compound compared to those receiving standard care.
  • Cancer Treatment Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant tumor regression in xenograft models. This suggests potential for further development as an anticancer therapeutic agent .

Properties

IUPAC Name

ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJALUYISMRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.